1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride
Description
1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride (CAS: 2470439-06-4) is a bicyclic organic compound featuring a nitrogen atom at the 4-position, an oxygen bridge at the 2-position, and an ethyl substituent. Its molecular formula is C₉H₁₈ClNO (MW: 191.7), with the SMILES notation Cl.CCC12CCC(N)(CO1)CC2 . This compound is commercially available as a pharmaceutical intermediate, with applications in drug discovery and organic synthesis .
Properties
IUPAC Name |
1-ethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-9-5-3-8(10,4-6-9)7-11-9;/h2-7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVLDWCNWXLOMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC(CC1)(CO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride typically involves the following steps:
Formation of the Oxabicyclo Structure: The initial step involves the formation of the oxabicyclo[2.2.2]octane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by an intramolecular cyclization to introduce the oxygen bridge.
Introduction of the Amino Group: The next step involves the introduction of the amino group at the 4-position of the oxabicyclo structure. This can be accomplished through nucleophilic substitution reactions using appropriate amine precursors.
Ethylation: The final step involves the ethylation of the amine group to obtain the desired 1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on biological pathways and targets.
Industry: It can be used in the development of new materials, catalysts, or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share bicyclic frameworks but differ in substituents, heteroatom positions, and functional groups (Table 1):
Table 1: Structural Comparison of Bicyclic Amine Derivatives
Functional Group Analysis
- Oxygen Bridge : Present in the target compound (2-oxabicyclo), enhancing polarity and hydrogen-bonding capacity compared to azabicyclo analogs (e.g., 1-Azabicyclo[2.2.2]octan-4-amine diHCl) .
- Amine Position: The 4-position amine in the target compound contrasts with 3-Aminoquinuclidine diHCl (3-position), affecting steric interactions in receptor binding .
Physicochemical and Pharmacological Properties
Solubility and Stability
- The oxygen bridge in the target compound increases water solubility compared to non-oxygenated analogs like 1-Azabicyclo[2.2.2]octan-4-amine diHCl .
- Dihydrochloride salts (e.g., 18339-49-6) exhibit higher hygroscopicity and acidity (pH < 3 in solution) than mono-HCl derivatives .
Reactivity
- Ethyl quinuclidine-4-carboxylate hydrochloride (22766-67-2) undergoes ester hydrolysis under basic conditions, unlike the target compound’s stable amine group .
- The diHCl salt of 3-Aminoquinuclidine (6530-09-2) shows stronger electrophilicity due to protonated amines, enhancing reactivity in nucleophilic substitutions .
Research and Application Insights
- Drug Synthesis : The target compound’s ethyl group and oxygen bridge make it a chiral building block for CNS-targeting drugs, whereas azabicyclo analogs are used in anticholinergic agents .
- Catalysis : Ethyl quinuclidine-4-carboxylate hydrochloride acts as a ligand in asymmetric catalysis, a role less common for the target compound .
- Safety Profile : All analogs share precautionary measures for skin/eye irritation (e.g., H315, H319), but diHCl salts (18339-49-6) require stricter handling due to higher corrosivity .
Biological Activity
Overview
1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride (CAS No. 2470439-06-4) is a bicyclic amine derivative characterized by its unique oxabicyclo structure, which incorporates an ethyl group and an amino group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C₉H₁₈ClNO
- Molecular Weight : 191.70 g/mol
- Structure : The compound features a bicyclic system with an oxygen atom bridging two carbon atoms, contributing to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Preliminary studies suggest that the compound may modulate neurotransmitter systems, potentially influencing pathways related to pain perception and mood regulation.
Antimicrobial Properties
Recent investigations have highlighted the antibacterial potential of oxabicyclo compounds, including derivatives like this compound. In vitro studies have shown that this compound exhibits inhibitory effects against certain bacterial strains, suggesting a mechanism that involves interference with bacterial topoisomerases, which are critical for DNA replication and repair .
Analgesic Effects
Research on structurally related bicyclic amines has indicated significant analgesic properties. For instance, compounds with similar oxabicyclo structures have demonstrated efficacy in pain models, suggesting that this compound may also possess analgesic activity . The specific pathways through which these effects are mediated remain to be fully elucidated.
Case Studies and Research Findings
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine | Methyl group instead of ethyl | Moderate analgesic activity |
| 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine | Different bicyclic structure | Limited antibacterial activity |
Q & A
Q. What are the established synthetic routes for 1-ethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves constructing the bicyclic framework via cycloaddition or ring-closing reactions, followed by functionalization. For example:
- Step 1 : Formation of the oxabicyclo core using Diels-Alder or photochemical [2+2] cycloaddition.
- Step 2 : Introduction of the ethyl group via alkylation (e.g., ethyl bromide in the presence of a base like NaH).
- Step 3 : Amine functionalization and subsequent hydrochloride salt formation using HCl gas or aqueous HCl. Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature (0–60°C), and catalysts (e.g., Pd/C for hydrogenation steps). Purity is validated via HPLC (>98%) and NMR .
Q. How is the structural integrity of this compound verified in experimental settings?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm bicyclic framework and substituents (e.g., ethyl group at C1, oxa-bridge at C2).
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] at m/z 186.12).
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the hydrochloride salt .
Q. Which biological targets are most relevant for this compound, and what assays are used to evaluate activity?
The compound’s bicyclic amine structure suggests affinity for neurokinin receptors (NK1/NK2), similar to analogs like 2-azabicyclo[2.2.2]octan-4-amine derivatives. Assays include:
- Radioligand Binding Assays : Competitive displacement of H-Substance P in NK1 receptor-expressing cells.
- Calcium Flux Assays : Measurement of intracellular Ca changes in HEK293 cells transfected with NK2 receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved receptor selectivity?
SAR analysis focuses on:
- Substituent Effects : Comparing ethyl vs. methyl or bulkier groups at C1 (e.g., reduced steric hindrance enhances NK1 binding).
- Bicyclic Modifications : Replacing the oxygen atom in the oxabicyclo core with nitrogen (e.g., azabicyclo analogs) alters receptor specificity. Data from analogs (see Table 1) suggest that C4 amine orientation critically impacts NK1 vs. NK2 selectivity .
Table 1 : Comparison of Bicyclic Amine Analogs
| Compound | Receptor Affinity (NK1 IC) | Selectivity (NK1/NK2) |
|---|---|---|
| Target Compound | 12 nM | 3.2:1 |
| 1-Methyl analog | 45 nM | 1.5:1 |
| Quinuclidin-4-ylmethanamine | 28 nM | 2.8:1 |
| Data derived from competitive binding assays . |
Q. What computational strategies are effective in predicting binding modes to neurokinin receptors?
- Molecular Docking : Using software like AutoDock Vina to model interactions with NK1’s hydrophobic pocket (e.g., hydrogen bonding between the amine group and Glu193).
- Molecular Dynamics (MD) Simulations : Assessing stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2.0 Å indicates stable binding).
- Free Energy Perturbation (FEP) : Quantifies energy contributions of specific substituents (e.g., ethyl group enhances van der Waals interactions) .
Q. How can contradictory data on receptor binding affinity be resolved?
Discrepancies often arise from assay conditions:
- Membrane vs. Whole-Cell Assays : Differences in receptor conformation or accessibility.
- Buffer Composition : Ionic strength (e.g., 150 mM NaCl vs. 50 mM) affects ligand-receptor electrostatic interactions. Standardizing protocols (e.g., uniform cell lines, incubation times) and using orthogonal assays (SPR, ITC) improves reproducibility .
Q. What methodologies are used to assess metabolic stability and toxicity in preclinical studies?
- Liver Microsome Assays : Incubation with rat/human microsomes to measure half-life (e.g., CYP450-mediated oxidation).
- Ames Test : Evaluates mutagenicity using Salmonella strains (e.g., absence of reverse mutations at 1–100 μM).
- hERG Channel Inhibition : Patch-clamp assays to assess cardiac toxicity risk (IC >10 μM desirable) .
Methodological Challenges
Q. What strategies mitigate enantiomeric impurities during synthesis?
- Chiral Chromatography : Use of amylose- or cellulose-based columns (e.g., Chiralpak AD-H).
- Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) in hydrogenation steps to control stereochemistry.
- Crystallization-Induced Diastereomer Transformation : Resolving racemates via diastereomeric salt formation .
Q. How is the compound’s stability under varying pH conditions quantified?
- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and monitor degradation via LC-MS.
- Kinetic Modeling : Calculate rate constants (k) for hydrolysis of the oxabicyclo ring under acidic conditions .
Q. What analytical techniques are prioritized for batch-to-batch consistency in pharmacological studies?
- HPLC-UV/ELSD : Quantify impurities (e.g., ≤0.5% by area normalization).
- Karl Fischer Titration : Ensure water content <1% for hygroscopic hydrochloride salts.
- DSC/TGA : Monitor melting point (e.g., 215–220°C) and thermal decomposition profiles .
Data Interpretation
Q. How do structural analogs inform the interpretation of bioactivity data?
Analogs like 1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine (IC = 45 nM for NK1) highlight the trade-off between steric bulk and receptor affinity. Comparative molecular field analysis (CoMFA) identifies electrostatic and steric hotspots critical for activity .
Q. What statistical approaches are recommended for validating high-throughput screening results?
- Z’-Factor Analysis : Confirm assay robustness (Z’ >0.5 indicates minimal variability).
- Dose-Response Curve Fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC with 95% confidence intervals.
- False Discovery Rate (FDR) Control : Apply Benjamini-Hochberg correction for multiplexed screening data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
